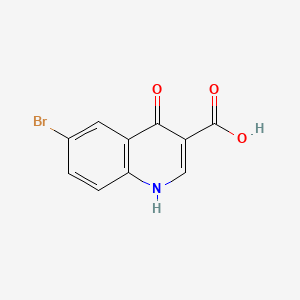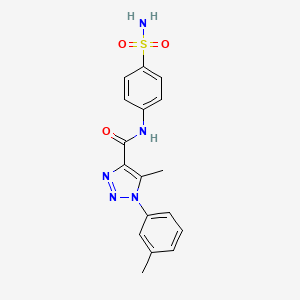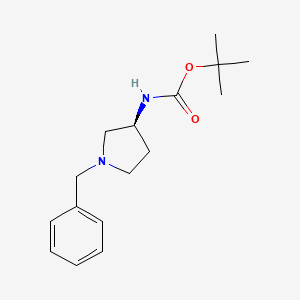
5-Bromo-1-ethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethylindoline, also known as 5-bromo-1-ethyl-2,3-dihydro-1H-indole, is a heterocyclic compound . It has a molecular weight of 226.12 . The compound is stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
While specific synthesis methods for 5-Bromo-1-ethylindoline were not found, indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .Molecular Structure Analysis
The crystal structure of 5-Bromo-1-ethylindoline-2,3-dione, a related compound, has been studied . In each molecule, the indoline ring system is almost planar . The ethyl group is nearly perpendicular to the indoline ring system with C—C—N—C torsion angles of −94.8 (3) and 93.0 (3)° in molecules A and B, respectively .Chemical Reactions Analysis
Indole derivatives, including 5-Bromo-1-ethylindoline, show various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
5-Bromo-1-ethylindoline has a molecular weight of 226.117. It is stored at a temperature of 4°C and is in liquid form .Scientific Research Applications
Antiproliferative and Cytotoxic Activity
5-Bromo-1-ethylindoline has been synthesized and evaluated for its antiproliferative and cytotoxic effects. In vitro screening against seven human cancer cell lines revealed promising results. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a well-known chemotherapeutic agent. Remarkably, the toxicity of these compounds on normal 3T3 cells was lower than that of cisplatin .
Antifungal Properties
Indole phytoalexins, including 5-Bromo-1-ethylindoline, are produced by cruciferous vegetables as a defense mechanism against stressors such as pathogens. These compounds exhibit a broad spectrum of antifungal activities. Their role in plant defense makes them intriguing targets for further investigation .
Moderate Antibacterial Effect
While not as potent as some other antibacterial agents, indole phytoalexins, including the brominated derivatives, do exhibit moderate antibacterial effects. Understanding their mechanisms of action could contribute to novel antimicrobial strategies .
Antiprotozoal Activity
Indole phytoalexins have demonstrated antiprotozoal activity. Investigating the specific effects of 5-Bromo-1-ethylindoline against protozoan parasites could provide valuable insights for drug development .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with decreased cancer risk in humans. Indole phytoalexins, including 5-Bromo-1-ethylindoline, contribute to this protective effect. Their chemopreventive properties make them relevant in cancer research .
Anticancer and Antiproliferative Effects
Against human cancer cell lines, indole phytoalexins consistently display anticancer and antiproliferative effects. Investigating the specific pathways involved and potential synergies with existing therapies could lead to novel treatment strategies .
Safety and Hazards
The safety information for 5-Bromo-1-ethylindoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indole derivatives, including 5-Bromo-1-ethylindoline, have attracted increasing attention in recent years due to their significant biological activities . They have been used as biologically active compounds for the treatment of various disorders, indicating their potential for future therapeutic applications .
Mechanism of Action
Target of Action
5-Bromo-1-ethylindoline is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-1-ethylindoline may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
They are involved in a wide range of biological and clinical applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 5-Bromo-1-ethylindoline may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-1-ethyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOIVVGHOULCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethylindoline | |
CAS RN |
1780973-25-2 |
Source


|
| Record name | 5-bromo-1-ethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)


![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)

![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
